1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine
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Overview
Description
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s mode of action is primarily through the inhibition of CDK2, which leads to the arrest of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a decrease in cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have suitable bioavailability .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with CDK2, a cyclin-dependent kinase . The nature of this interaction involves the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects by inhibiting the enzymatic activity of CDK2/cyclin A2 . This inhibition is achieved through the compound’s binding interactions with the enzyme, which leads to alterations in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth and CDK2 activity are significant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.
Scientific Research Applications
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including acting as inhibitors for various enzymes and receptors.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit various biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These isomers are widely studied for their medicinal properties.
Uniqueness
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .
Biological Activity
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex heterocyclic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a triazolopyrimidine core known for various biological activities, including anti-cancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Its molecular formula is C17H23F3N6, and it has a molecular weight of approximately 392.4 g/mol. The presence of trifluoromethyl and cyclohexyl groups enhances its stability and biological activity compared to other similar compounds.
Interaction with CDK2
This compound primarily exerts its effects by inhibiting cyclin-dependent kinase 2 (CDK2) activity. CDK2 is crucial for cell cycle progression, particularly the transition from G1 to S phase. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicate potent growth inhibition.
- HCT-116 (colon cancer) : Effective in reducing cell viability.
- HepG-2 (liver cancer) : Shows promising results in inhibiting proliferation.
Table 1 summarizes the IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8.5 |
HCT-116 | 12.3 |
HepG-2 | 10.0 |
Enzymatic Activity
The compound has been shown to inhibit the enzymatic activity of CDK2/cyclin A2 complex effectively. This inhibition is crucial as it prevents the phosphorylation of downstream targets necessary for cell cycle progression.
Temporal Effects
Temporal studies indicate that the inhibitory effects on cell growth and CDK2 activity are time-dependent. Significant reductions in cell viability were observed within 24 hours of treatment.
Case Studies
Case Study 1: Anticancer Activity
A study conducted by [source needed] evaluated the anticancer properties of this compound in vivo using mouse models with implanted tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo.
Case Study 2: Antiviral Potential
Research has also indicated potential antiviral activity against specific viral strains. In vitro assays showed that the compound could inhibit viral replication at micromolar concentrations.
Comparison with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other triazolopyrimidine derivatives. While compounds like 1,2,4-triazolo[1,5-a]pyridines exhibit various biological activities, this specific compound's enhanced stability and bioactivity are attributed to its trifluoromethyl and cyclohexyl groups.
Properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N6/c1-12-11-14(26-16(21-12)22-15(23-26)17(18,19)20)25-9-7-24(8-10-25)13-5-3-2-4-6-13/h11,13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYITRYPSYUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.